molecular formula C14H21N B13249843 N-[(4-ethylphenyl)methyl]cyclopentanamine

N-[(4-ethylphenyl)methyl]cyclopentanamine

Cat. No.: B13249843
M. Wt: 203.32 g/mol
InChI Key: ZVUGNZGWMAVZPJ-UHFFFAOYSA-N
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Description

N-[(4-ethylphenyl)methyl]cyclopentanamine is an organic compound with the molecular formula C14H21N It is a cyclopentanamine derivative where the amine group is bonded to a cyclopentane ring and a 4-ethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethylphenyl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with 4-ethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkoxides.

Scientific Research Applications

N-[(4-ethylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-ethylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways and biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]cyclopentanamine
  • N-[(4-methylphenyl)methyl]cyclopentanamine
  • N-[(4-fluorophenyl)methyl]cyclopentanamine

Uniqueness

N-[(4-ethylphenyl)methyl]cyclopentanamine is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C14H21N/c1-2-12-7-9-13(10-8-12)11-15-14-5-3-4-6-14/h7-10,14-15H,2-6,11H2,1H3

InChI Key

ZVUGNZGWMAVZPJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC2CCCC2

Origin of Product

United States

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